

An In-Depth Technical Guide to Ethyl 6-amino-3-bromopicolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-amino-3-bromopicolinate*

Cat. No.: B578710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-amino-3-bromopicolinate is a halogenated pyridine derivative that has garnered interest within the drug discovery sector, particularly as a structural component in the development of novel therapeutic agents. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Ethyl 6-amino-3-bromopicolinate**, offering a foundational resource for researchers engaged in the synthesis and application of this compound. While detailed experimental protocols and specific biological applications are not extensively documented in publicly accessible literature, this guide collates the available data to support its use in further research and development.

Chemical Structure and Properties

Ethyl 6-amino-3-bromopicolinate is characterized by a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 3-position, and an ethyl carboxylate group at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of **Ethyl 6-amino-3-bromopicolinate**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl 6-amino-3-bromopicolinate** based on available data.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Molecular Formula	C8H9BrN2O2	[1]
Molecular Weight	245.1 g/mol	[1]
CAS Number	1214332-35-0	[1]
Purity	≥98%	[1]
Appearance	Not specified in available literature	-
Melting Point	Not specified in available literature	-
Boiling Point	Not specified in available literature	-
Solubility	Not specified in available literature	-

Note: A comprehensive experimental characterization of the physicochemical properties of **Ethyl 6-amino-3-bromopicolinate** is not readily available in the reviewed literature. Researchers should determine these properties empirically as required for their specific applications.

Spectroscopic Data

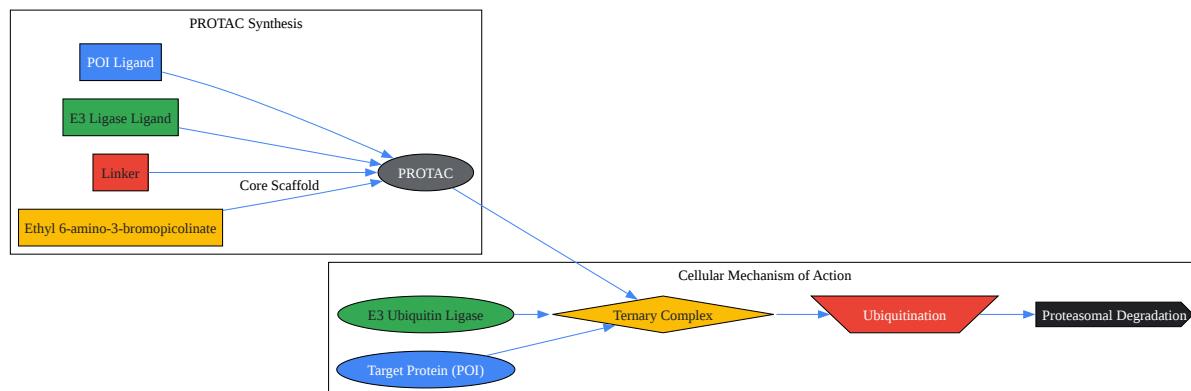
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Ethyl 6-amino-3-bromopicolinate** is not available in the public domain. Characterization of this compound would be a prerequisite for its use in any synthetic or biological application.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 6-amino-3-bromopicolinate** is not described in the currently available scientific literature. However, the synthesis of related aminopicolinate derivatives often involves multi-step processes that may include:

- Halogenation of a pyridine precursor.
- Nitration followed by reduction to introduce the amino group.
- Esterification of a picolinic acid precursor.

Researchers planning to synthesize this compound would need to develop a synthetic route based on established methods for pyridine chemistry.


Biological Activity and Applications

Ethyl 6-amino-3-bromopicolinate is categorized as a "Protein Degrader Building Block".^[1] This strongly suggests its application as a synthetic intermediate in the creation of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The structure of **Ethyl 6-amino-3-bromopicolinate**, with its reactive amino and bromo functionalities, makes it a versatile scaffold for the attachment of linkers and E3 ligase ligands in PROTAC synthesis.

[Click to download full resolution via product page](#)

Figure 2: Conceptual workflow of PROTAC synthesis and action.

Signaling Pathways and Experimental Workflows

As of the current literature review, there are no specific signaling pathways or detailed experimental workflows published that directly involve **Ethyl 6-amino-3-bromopicolinate**. The development of a PROTAC incorporating this building block would necessitate a series of experiments to validate its efficacy and mechanism of action. A generalized experimental workflow for such a study is outlined below.

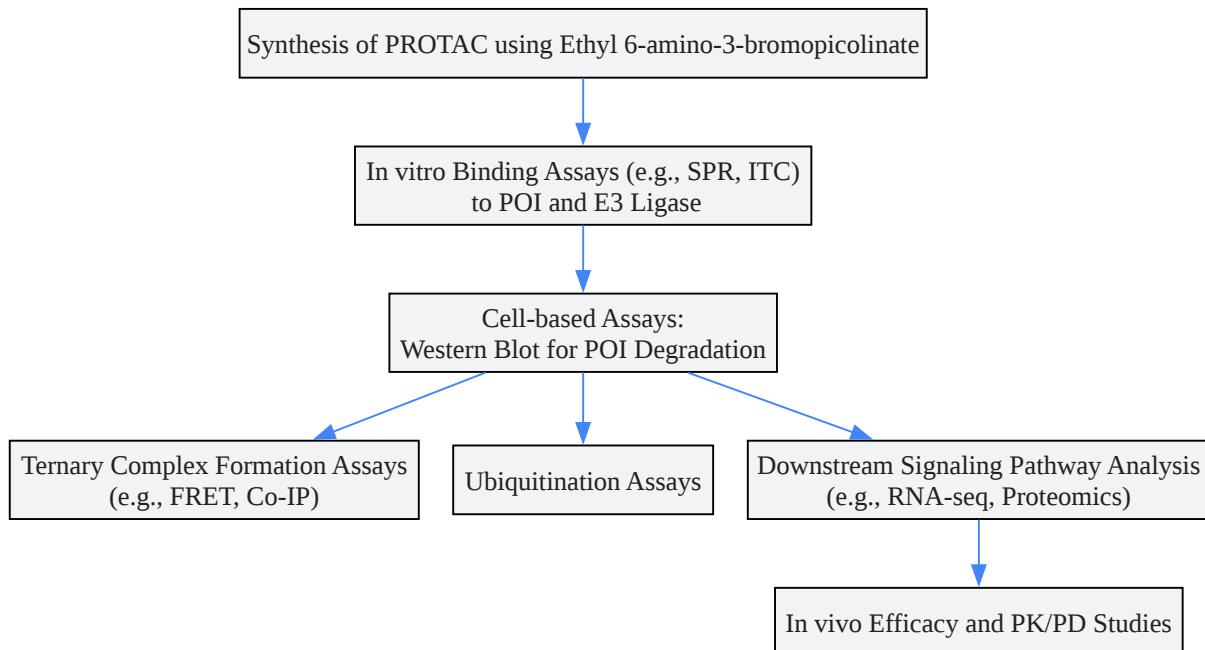

[Click to download full resolution via product page](#)

Figure 3: Generalized experimental workflow for a PROTAC.

Conclusion

Ethyl 6-amino-3-bromopicolinate is a promising chemical entity for the synthesis of targeted protein degraders. Its bifunctional nature provides a convenient handle for the attachment of linkers and other molecular components. While there is a clear indication of its potential use in the field of PROTAC development, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive characterization, and specific biological applications. Further research and publication in these areas are necessary to fully realize the potential of this compound in the advancement of novel therapeutics. Researchers are encouraged to undertake the necessary experimental work to characterize this molecule and its derivatives fully.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 6-amino-3-bromopicolinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578710#chemical-structure-of-ethyl-6-amino-3-bromopicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

